(R)-alpha-(1-naphthalenylmethyl)-proline-HCl
Overview
Description
®-alpha-(1-naphthalenylmethyl)-proline-HCl is a chiral compound that belongs to the class of proline derivatives. This compound is characterized by the presence of a naphthalene ring attached to the alpha carbon of the proline moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-alpha-(1-naphthalenylmethyl)-proline-HCl typically involves the following steps:
Starting Materials: The synthesis begins with commercially available ®-proline and 1-naphthalenemethanol.
Reaction Conditions: The key step involves the formation of a carbon-carbon bond between the alpha carbon of proline and the methylene group of 1-naphthalenemethanol. This is usually achieved through a nucleophilic substitution reaction.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-alpha-(1-naphthalenylmethyl)-proline-HCl follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving:
Continuous Flow Synthesis: This method enhances the efficiency and scalability of the reaction.
Purification: Techniques such as crystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-alpha-(1-naphthalenylmethyl)-proline-HCl undergoes various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinones.
Reduction: The compound can be reduced to form dihydronaphthalene derivatives.
Substitution: The proline moiety can undergo substitution reactions, particularly at the alpha carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation Products: Naphthoquinones and related compounds.
Reduction Products: Dihydronaphthalene derivatives.
Substitution Products: Various substituted proline derivatives.
Scientific Research Applications
®-alpha-(1-naphthalenylmethyl)-proline-HCl has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-alpha-(1-naphthalenylmethyl)-proline-HCl involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets enzymes and receptors that recognize the proline moiety.
Pathways Involved: It modulates various biochemical pathways, including those involved in signal transduction and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
(S)-alpha-(1-naphthalenylmethyl)-proline-HCl: The enantiomer of the compound, with different biological activity.
Naphthalene Derivatives: Compounds like 1-naphthalenemethanol and naphthoquinones.
Proline Derivatives: Compounds such as ®-proline and its various substituted forms.
Uniqueness
®-alpha-(1-naphthalenylmethyl)-proline-HCl is unique due to its chiral nature and the presence of both naphthalene and proline moieties. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
(2R)-2-(naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2.ClH/c18-15(19)16(9-4-10-17-16)11-13-7-3-6-12-5-1-2-8-14(12)13;/h1-3,5-8,17H,4,9-11H2,(H,18,19);1H/t16-;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRQIHOFBGXIZHC-PKLMIRHRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(CC2=CC=CC3=CC=CC=C32)C(=O)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@](NC1)(CC2=CC=CC3=CC=CC=C32)C(=O)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70980027 | |
Record name | 2-[(Naphthalen-1-yl)methyl]proline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70980027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
637020-97-4 | |
Record name | 2-[(Naphthalen-1-yl)methyl]proline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70980027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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